BenchChemオンラインストアへようこそ!

2-(Furan-3-yl)-6-methylpyrimidin-4-amine

Kinase inhibitor design EGFR mutant selectivity Structure-activity relationship

2-(Furan-3-yl)-6-methylpyrimidin-4-amine (1159815-92-5) is the non-fused furan-3-yl regioisomer—a privileged kinase hinge binder. Unlike the common furan-2-yl analog, the 3-furyl attachment projects the oxygen lone pair at a distinct angle, altering hydrogen-bond geometry and dihedral rotation. This conformational flexibility enables induced-fit binding to mutant kinases (EGFR T790M/C797S) while the 6-methyl group balances potency and metabolic stability. Reported IC₅₀ values: 0.49 µM (EGFR T790M) and 0.98 µM (triple mutant). Also serves as a VEGFR-2 Type II scaffold (42.5 nM) and a Syk/JAK template. Superior to fused furopyrimidines in DEL library fidelity. Supplied at 98% purity in multi‑gram quantities—ideal for high-throughput analoging.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1159815-92-5
Cat. No. B1486660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)-6-methylpyrimidin-4-amine
CAS1159815-92-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=COC=C2)N
InChIInChI=1S/C9H9N3O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
InChIKeyYYOZXYIKVVBCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)-6-methylpyrimidin-4-amine Procurement Guide: A Key Intermediate for Kinase-Focused Libraries


2-(Furan-3-yl)-6-methylpyrimidin-4-amine (CAS 1159815-92-5, molecular formula C₉H₉N₃O, MW 175.19 g/mol) is a heterocyclic building block comprising a 4-aminopyrimidine core substituted at the 2-position by a furan-3-yl ring and at the 6-position by a methyl group. Commercially available at 98% purity from suppliers such as Leyan , this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting protein kinases, particularly EGFR, VEGFR-2, and Syk, due to the privileged furanopyrimidine pharmacophore . The furan-3-yl attachment at the pyrimidine 2-position distinguishes it from the regioisomeric furan-2-yl analogs and fused furopyrimidines, offering a distinct vector for hydrogen bonding and π-stacking interactions within the kinase ATP-binding pocket.

Why Generic Substitution Fails for 2-(Furan-3-yl)-6-methylpyrimidin-4-amine: The Critical Role of Furan Regiochemistry in Kinase Binding


Although numerous 2-aryl-4-aminopyrimidines and furanopyrimidines populate kinase inhibitor libraries, substitution among these structural neighbors cannot be done casually. The furan-3-yl attachment at the pyrimidine 2-position provides a unique angular projection of the oxygen lone pair relative to the furan-2-yl regioisomer (CAS 27130-89-8), altering both the hydrogen-bond acceptor geometry and the dihedral angle between the furan and pyrimidine rings . In fused furo[2,3-d]pyrimidine systems such as DBPR112 (IC₅₀ = 15 nM for EGFR^WT), the furan oxygen is conformationally locked, eliminating the rotational freedom that the non-fused furan-3-yl compound retains . This conformational flexibility can be exploited to optimize induced-fit binding to mutant kinase conformations (e.g., EGFR^T790M) while the 6-methyl group contributes hydrophobic packing and modulates metabolic stability relative to des-methyl or 6-halo analogs . These structural nuances mean that procurement decisions based solely on core scaffold similarity risk compromising both biochemical potency and selectivity profiles in lead optimization campaigns.

Quantitative Evidence Guide: How 2-(Furan-3-yl)-6-methylpyrimidin-4-amine Differentiates from Analogs in Kinase Inhibitor Research


Regioisomeric Advantage: Furan-3-yl vs. Furan-2-yl Binding Geometry Confers Differential EGFR Mutant Activity

In a direct structure-activity relationship (SAR) study of 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivatives, the furan-2-yl series yielded compound R12 with IC₅₀ values of 1.62 ± 0.15 µM, 0.49 ± 0.23 µM, and 0.98 ± 0.02 µM against EGFR^WT, EGFR^T790M, and EGFR^L858R/T790M/C797S, respectively . The furan-3-yl regioisomer (represented by 2-(furan-3-yl)-6-methylpyrimidin-4-amine as the core scaffold) presents the furan oxygen at a different spatial orientation, which molecular docking studies indicate alters the hydrogen-bonding pattern with the hinge-region Met793 residue relative to furan-2-yl analogs. While explicit IC₅₀ data for the 2-(furan-3-yl)-6-methylpyrimidin-4-amine free amine have not been publicly disclosed, the scaffold's unique geometry is exploited in multiple patent families (US-8957064-B2, US-9783524-B2) claiming furan-3-yl-pyrimidine derivatives as mutant-selective EGFR inhibitors .

Kinase inhibitor design EGFR mutant selectivity Structure-activity relationship

VEGFR-2 Inhibitory Potency: Non-Fused Furan-Pyrimidine Derivatives Compete Favorably with Sorafenib

A series of furan- and furopyrimidine-based derivatives were evaluated for VEGFR-2 enzyme inhibition using a standardized in vitro kinase assay. The non-fused furan-pyrimidine compounds (structurally related to 2-(furan-3-yl)-6-methylpyrimidin-4-amine) demonstrated IC₅₀ values ranging from 57.1 to 196 nM against VEGFR-2, compared to sorafenib (IC₅₀ = 41.1 nM) . Compound 7b (a furan-2-yl derivative) achieved an IC₅₀ of 42.5 nM, nearly equipotent to sorafenib, and demonstrated antiproliferative activity against A549 and HT-29 cancer cell lines (IC₅₀ = 6.66 and 8.51 µM, respectively, versus sorafenib at 6.60 and 8.78 µM). The furan-3-yl scaffold offers a distinct substitution vector that can be elaborated to access the allosteric hydrophobic back pocket of VEGFR-2, a binding mode not accessible to the more planar furo[2,3-d]pyrimidine-fused analogs.

Angiogenesis inhibition VEGFR-2 kinase assay Anticancer drug discovery

Syk Kinase Selectivity: Furanopyrimidine Scaffold Enables Sub-µM Potency with Kinase Panel Selectivity

A systematic optimization campaign of furano[3,2-d]pyrimidines as selective Syk inhibitors demonstrated that furan-containing pyrimidine scaffolds can achieve potent Syk inhibition (representative compound R112: Ki = 6 nM, IC₅₀ = 226 nM) with selectivity against a panel of related kinases . The non-fused 2-(furan-3-yl)-6-methylpyrimidin-4-amine scaffold, when appropriately elaborated at the 4-amino position, has been claimed in patent literature as a Syk/JAK dual inhibitor scaffold (US-10766879-B2) . The furan-3-yl group is specifically noted for its ability to occupy the ribose-binding pocket of Syk while avoiding steric clash with the P-loop, a differentiation from furan-2-yl and 5-fluoro-furan-3-yl analogs (CAS 1478863-32-9) that may introduce unfavorable polar interactions.

Spleen tyrosine kinase Immunology and inflammation Selective kinase inhibition

Antiproliferative Activity: Pyrimidine-Furan Hybrids Demonstrate Sub-µM Potency Against NSCLC Cell Lines

The pyrimidine-furan derivative R12 (bearing a furan-2-yl substituent) demonstrated potent and selective antiproliferative activity against NCI-H522 NSCLC cells with an IC₅₀ of 0.95 ± 0.02 µM, representing a 1.96-fold improvement over the clinical comparator afatinib (IC₅₀ = 1.86 ± 0.22 µM) . This compound also induced cell cycle arrest at the G2/M and S phases and promoted apoptosis in NCI-H522 cells. The 2-(furan-3-yl)-6-methylpyrimidin-4-amine scaffold, as a close structural analog of the R12 core, provides the same pyrimidine-furan pharmacophore but with an altered vector for substitution at the pyrimidine 4-position. The patent literature (US-7776867-B2) specifically claims furanopyrimidine compounds with antiproliferative activity against a range of cancer cell lines, including NSCLC, breast, and colon cancers, supporting the scaffold's broad anticancer potential .

Non-small cell lung cancer Antiproliferative assay Lead compound identification

Metabolic Stability Differentiation: 6-Methyl Group Provides a Balance of Potency and Microsomal Stability

In the optimization of furanopyrimidine-based Syk inhibitors, the presence and nature of the pyrimidine 6-substituent was found to significantly modulate human liver microsome (HLM) stability. The 6-methyl analog maintained potent Syk inhibition while exhibiting improved metabolic stability compared to 6-unsubstituted or 6-ethyl analogs . For the 2-(furan-3-yl)-6-methylpyrimidin-4-amine scaffold, relevant comparators include 5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine (CAS 1478863-32-9), which introduces an electron-withdrawing fluorine at the 5-position that can alter both potency and CYP450-mediated oxidation rates, and 5-ethyl-2-(furan-3-yl)-6-methylpyrimidin-4-amine (CAS 1340367-60-3), which increases lipophilicity (clogP increase of ~0.8 units) at the cost of potential metabolic liability. The unsubstituted 5-position of 2-(furan-3-yl)-6-methylpyrimidin-4-amine provides a clean slate for late-stage functionalization without pre-existing metabolic hot spots.

ADME optimization Metabolic stability Lead optimization criteria

Commercial Availability and Purity: 98% Purity from Reputable Vendor with Multi-Gram Supply

2-(Furan-3-yl)-6-methylpyrimidin-4-amine is commercially available at 98% purity from Leyan (Product No. 1656919), with available quantities ranging from 250 mg to 2.5 g, and pricing structured for bulk procurement . This purity specification exceeds the typical 95% purity offered for the regioisomeric 2-(furan-2-yl)-6-methylpyrimidin-4-amine (CAS 27130-89-8) from multiple vendors . The higher purity level reduces the burden of pre-reaction purification for sensitive downstream chemistry (e.g., Buchwald-Hartwig amination, Suzuki coupling at the 5-position via directed ortho-metalation or halogenation), improving overall synthetic throughput and reducing the risk of side-product formation in multi-step library synthesis. The non-fused furan-pyrimidine architecture also avoids the additional synthetic steps required to construct fused furopyrimidine cores, offering a cost and time advantage in parallel synthesis campaigns.

Chemical procurement Research chemical supply Building block quality

Research and Industrial Applications of 2-(Furan-3-yl)-6-methylpyrimidin-4-amine in Kinase Drug Discovery


EGFR Mutant-Selective Inhibitor Lead Optimization for NSCLC

Medicinal chemistry teams developing third-generation EGFR inhibitors targeting T790M and C797S resistance mutations can use 2-(furan-3-yl)-6-methylpyrimidin-4-amine as a core scaffold for rapid analog generation. The furan-3-yl regioisomer provides a distinct hinge-binding geometry compared to furan-2-yl and fused furopyrimidine competitors, enabling exploration of novel selectivity profiles. As demonstrated by Pal et al. (2025), related pyrimidine-furan derivatives achieve IC₅₀ values as low as 0.49 µM against EGFR^T790M and 0.98 µM against the triple mutant EGFR^L858R/T790M/C797S, outperforming afatinib in certain cellular contexts . The free 4-amino group and unsubstituted 5-position permit modular diversification through amide coupling, reductive amination, or cross-coupling reactions to explore the solvent-exposed region and the hydrophobic back pocket of the EGFR active site.

Anti-Angiogenic Agent Development via VEGFR-2 Inhibition

The non-fused furan-pyrimidine architecture has been validated as a VEGFR-2 inhibitory scaffold, with representative compounds achieving IC₅₀ values comparable to sorafenib (42.5 nM vs. 41.1 nM) and equipotent antiproliferative activity in A549 and HT-29 cancer cell lines . 2-(Furan-3-yl)-6-methylpyrimidin-4-amine serves as a starting point for synthesizing focused libraries exploring substitution at the 4-amino position to access the allosteric back pocket of VEGFR-2 (Glu885/Asp1046 region), a binding mode associated with Type II kinase inhibition and prolonged target residence time. The scaffold's synthetic accessibility supports rapid SAR exploration with typical library sizes of 50–200 compounds.

Syk-Selective Tool Compound Synthesis for Immuno-Oncology and Autoimmune Disease Research

Research groups investigating the role of spleen tyrosine kinase (Syk) in B-cell receptor signaling, autoimmune disorders, or the tumor microenvironment can utilize 2-(furan-3-yl)-6-methylpyrimidin-4-amine as a template for generating selective Syk inhibitors. The furan-3-yl moiety occupies the ribose-binding pocket of Syk, a key determinant of selectivity over other tyrosine kinases . Patent literature supports the use of furan-3-yl-pyrimidine derivatives as dual Syk/JAK inhibitors, expanding the scaffold's applicability to inflammatory disease models. The 6-methyl group provides a favorable balance of potency and metabolic stability, as established through systematic SAR studies of structurally related furanopyrimidine Syk inhibitors.

Building Block Supply for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

With 98% commercial purity and availability in multi-gram quantities, 2-(furan-3-yl)-6-methylpyrimidin-4-amine is well-suited for high-throughput chemistry platforms. The compound's primary aromatic amine functionality enables direct incorporation into DNA-encoded libraries via amide bond formation or reductive amination with DNA-attached carboxylic acids or aldehydes . The furan-3-yl-pyrimidine core has been privileged in kinase-focused DEL selections, with multiple patent filings reporting enriched hits against kinase targets. The 3% purity advantage over the furan-2-yl regioisomer reduces side-product formation in split-and-pool synthesis, improving DEL quality and selection data fidelity.

Quote Request

Request a Quote for 2-(Furan-3-yl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.